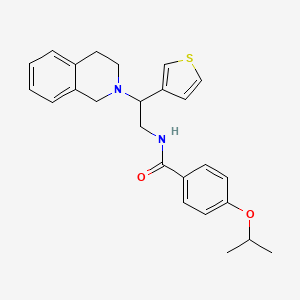
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound represents an intriguing fusion of different pharmacophores: a dihydroisoquinoline moiety, a thiophene ring, and a benzamide structure with an isopropoxy substituent. Such complex molecules often exhibit unique biochemical properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps:
Formation of the dihydroisoquinoline core: : This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone under acidic conditions.
Introduction of the thiophene ring: : This can be incorporated via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the benzamide group: : This might involve amidation of an appropriate benzoyl chloride with the amine functionality on the intermediate.
Isopropoxylation: : This final step could involve nucleophilic substitution of the benzamide with isopropyl alcohol under basic conditions.
Industrial production would scale these reactions using optimized catalysts, reagents, and conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions:
Oxidation: : May involve the transformation of the thiophene ring to a thiophene oxide using reagents like m-chloroperbenzoic acid.
Reduction: : The isoquinoline moiety can be hydrogenated to produce a fully saturated tetrahydroisoquinoline.
Substitution: : The isopropoxy group can participate in nucleophilic substitution reactions, potentially replacing it with other substituents.
Wissenschaftliche Forschungsanwendungen
This compound's multi-faceted structure suggests it may have broad applications:
Chemistry: : Could serve as a ligand in coordination chemistry due to its multiple potential binding sites.
Biology: : Might interact with a range of enzymes or receptors, serving as a probe for biochemical pathways.
Medicine: : Potentially a lead compound for drug development targeting neurological, anti-inflammatory, or oncological pathways.
Industry: : Could find applications in materials science, particularly in the development of organic semiconductors or photovoltaic materials.
Wirkmechanismus
The precise mechanism depends on the context of its application, but potential interactions include:
Molecular Targets: : Isoquinoline derivatives often interact with dopamine receptors, while thiophenes can bind to various protein targets.
Pathways: : This compound could modulate neurotransmitter pathways, signal transduction cascades, or gene expression profiles.
Vergleich Mit ähnlichen Verbindungen
Compared to simpler benzamide, isoquinoline, or thiophene derivatives, this compound is unique in combining all three moieties. Similar compounds might include:
N-(2-(isoquinolin-2-yl)ethyl)-4-isopropoxybenzamide
N-(2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
Its distinctiveness lies in its potential to exhibit multifaceted interactions, thereby broadening its scope of applications.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-18(2)29-23-9-7-20(8-10-23)25(28)26-15-24(22-12-14-30-17-22)27-13-11-19-5-3-4-6-21(19)16-27/h3-10,12,14,17-18,24H,11,13,15-16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMYVZFBQVUZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

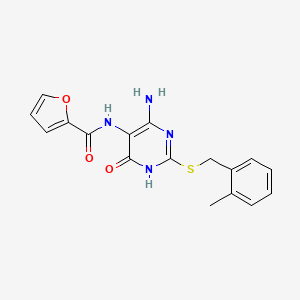
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)
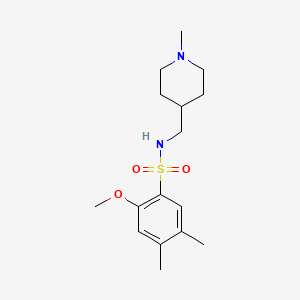
![3-[(2-CHLOROPHENYL)CARBAMOYL]-2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPANOIC ACID](/img/structure/B2885397.png)
![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)
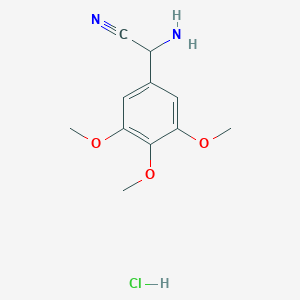
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)

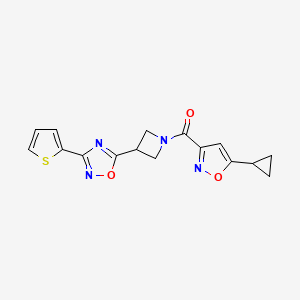
![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)


